molecular formula C11H11BrN2S B2373214 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline CAS No. 1415562-86-5

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline

Cat. No.: B2373214
CAS No.: 1415562-86-5
M. Wt: 283.19
InChI Key: RZBCTJGIMDATJQ-UHFFFAOYSA-N
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Description

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and an aniline moiety substituted with two methyl groups at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline typically involves the formation of the thiazole ring followed by the introduction of the bromine atom and the aniline moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For instance, the reaction of 2-bromoacetophenone with thiourea can yield 2-amino-4-bromothiazole, which can then be further reacted with N,N-dimethylaniline under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminothiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorothiazol-2-yl)-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorothiazol-2-yl)-N,N-dimethylaniline: Similar structure but with a fluorine atom instead of bromine.

    2-(4-iodothiazol-2-yl)-N,N-dimethylaniline: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s ability to participate in substitution reactions and its interaction with biological targets.

Properties

IUPAC Name

2-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-14(2)9-6-4-3-5-8(9)11-13-10(12)7-15-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCTJGIMDATJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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